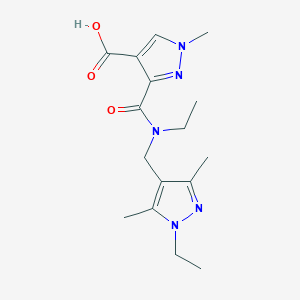![molecular formula C9H5F3N4O3 B2385232 2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid CAS No. 2253632-28-7](/img/structure/B2385232.png)
2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a tetrazole ring bearing a carboxylic acid group. This unique structure imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Tetrazoles are known to be used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound may interact with a variety of biological targets, similar to carboxylic acids.
Mode of Action
It’s known that tetrazoles can act as ligands, forming complexes with various metal ions . This suggests that 2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid may interact with its targets through similar mechanisms.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound may have favorable pharmacokinetic properties in terms of metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride or ammonium chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxybenzene as a starting material. This step often requires the use of strong bases such as sodium hydride or potassium tert-butoxide.
Carboxylation: The final step involves the carboxylation of the tetrazole ring, which can be achieved by treating the intermediate compound with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylacetic Acid: A derivative of phenylacetic acid with a trifluoromethoxy group, used in the pharmaceutical industry.
Oteseconazole: An antifungal drug with a tetrazole ring, currently in clinical trials.
Quilseconazole: Another antifungal drug with a tetrazole ring, similar to oteseconazole.
Uniqueness
2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid is unique due to its combination of a trifluoromethoxy group and a tetrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O3/c10-9(11,12)19-6-3-1-5(2-4-6)16-14-7(8(17)18)13-15-16/h1-4H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPOJTSLOPXWGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2385153.png)
![Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B2385154.png)


![N-(4-ethoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2385160.png)



![7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2385167.png)

![3-(3-{Methyl[(2-methylphenyl)methyl]amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2385169.png)
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)

